
3-Oxopregnane-21-nitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxopregnane-21-nitrile: is a chemical compound belonging to the class of steroids It is characterized by the presence of a nitrile group (-CN) at the 21st position and a keto group (C=O) at the 3rd position of the pregnane skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxopregnane-21-nitrile typically involves the conversion of primary amides into nitriles. One efficient method involves the use of phosphorus-based reagents such as tris-(dimethylamino)phosphine (P(NMe2)3), phosphorus trichloride (PCl3), or triphenylphosphite (P(OPh)3). These reactions are conducted under mild conditions and display broad substrate scope and good functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale dehydration of primary amides using dehydrating agents such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3). These methods are preferred due to their high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-Oxopregnane-21-nitrile undergoes various chemical reactions, including:
Oxidation: Conversion of the nitrile group to carboxylic acids.
Reduction: Reduction of the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions involving the nitrile group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) are typical reducing agents.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
3-Oxopregnane-21-nitrile has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological processes and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-Oxopregnane-21-nitrile involves its interaction with specific molecular targets and pathways. The nitrile group can enhance binding affinity to certain enzymes or receptors, leading to modulation of their activity. This compound may also participate in redox reactions, influencing cellular oxidative states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Oxopregnane-21-aldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
3-Oxopregnane-21-carboxylic acid: Contains a carboxylic acid group at the 21st position.
3-Hydroxy-pregnane-21-nitrile: Similar structure with a hydroxyl group at the 3rd position.
Uniqueness
3-Oxopregnane-21-nitrile is unique due to the presence of both a keto group and a nitrile group, which confer distinct chemical reactivity and biological activity. This dual functionality allows for diverse applications in synthetic chemistry and potential therapeutic uses .
Properties
CAS No. |
31020-66-3 |
|---|---|
Molecular Formula |
C21H31NO |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
2-(10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)acetonitrile |
InChI |
InChI=1S/C21H31NO/c1-20-11-8-19-17(18(20)6-4-14(20)9-12-22)5-3-15-13-16(23)7-10-21(15,19)2/h14-15,17-19H,3-11,13H2,1-2H3 |
InChI Key |
YSGOVZOJQGEJRH-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4CC#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



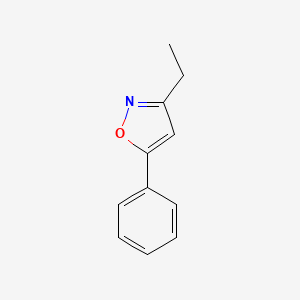
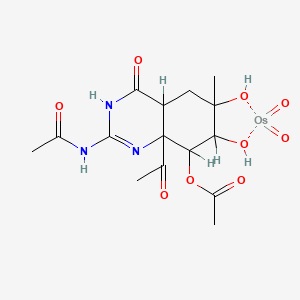
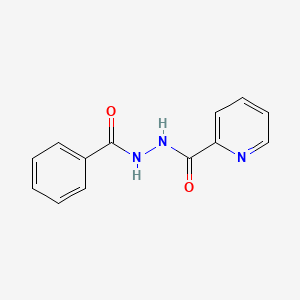
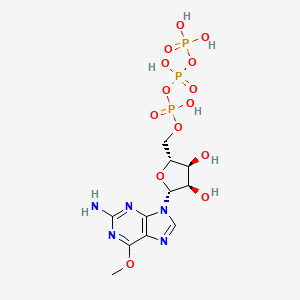
![N-[1-(2,4-Dimethoxy-phenyl)-eth-(E)-ylidene-hydrazinocarbonylmethyl]-2-phenyl-acetamide](/img/structure/B14160202.png)


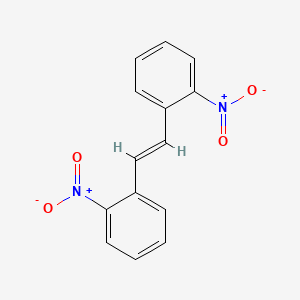
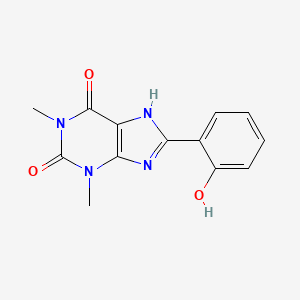
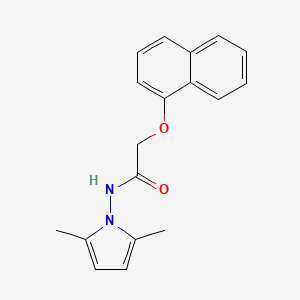
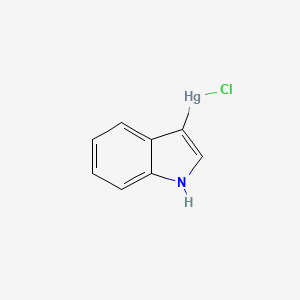

![1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-nitro-phenyl)-hydrazono]-propan-2-one](/img/structure/B14160245.png)
